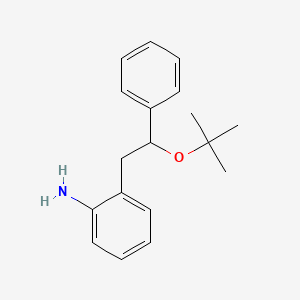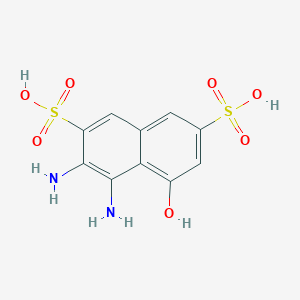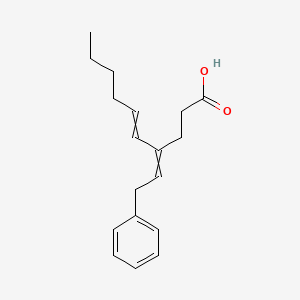![molecular formula C18H17FN2O2 B14181429 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione CAS No. 918145-62-7](/img/structure/B14181429.png)
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is substituted with a 3-[6-(2-fluorophenyl)pyridin-3-yl]propyl group. The presence of the fluorophenyl and pyridinyl groups imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final step involves the coupling of the fluorophenyl-pyridinyl moiety with the pyrrolidine-2,5-dione core, typically under basic conditions to facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl groups, using nucleophiles or electrophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl-Pyridinyl Compounds: These compounds contain the fluorophenyl and pyridinyl groups but may have different core structures, affecting their overall activity and applications.
Pyrrolidine Derivatives: These compounds have the pyrrolidine ring but may lack the dione functionality, resulting in different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various research applications.
Properties
CAS No. |
918145-62-7 |
|---|---|
Molecular Formula |
C18H17FN2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17FN2O2/c19-15-6-2-1-5-14(15)16-8-7-13(12-20-16)4-3-11-21-17(22)9-10-18(21)23/h1-2,5-8,12H,3-4,9-11H2 |
InChI Key |
KVZHRLYJROSETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)


